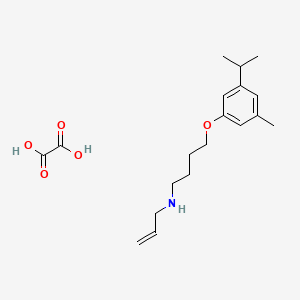![molecular formula C17H26BrNO5 B4000946 [4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate](/img/structure/B4000946.png)
[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate
Descripción general
Descripción
[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate is a useful research compound. Its molecular formula is C17H26BrNO5 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.09944 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Biological Activity : Studies have explored the biological activity of commercial antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), focusing on their effects on sodium and potassium balance in rabbits (Denz & Llaurado, 1957). These compounds are used for stabilizing edible fats, indicating the interest in chemical additives' biological impacts.
Catalytic Activity in Chemical Synthesis : Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts highlights the catalytic activity of these compounds in producing derivatives of phenols, which are crucial in various chemical synthesis processes (Elavarasan, Kondamudi, & Upadhyayula, 2011). This points to the potential application of similar compounds in facilitating or improving chemical reactions.
Electrochemical Properties : The electrochemical oxidation of tert-butylated phenols has been studied to understand the selective electrochemical versus chemical oxidation processes (Zabik et al., 2016). Such research can provide insights into the electrochemical behavior of structurally similar compounds, which is essential for applications in materials science and electrochemical sensors.
Generation of Phenoxyl Radicals : Aryloxy oxalyl derivatives have been used for the unimolecular generation of phenoxyl-based radicals, demonstrating the role of specific chemical structures in facilitating radical formation (Lahti et al., 1996). This is relevant for understanding the chemical reactivity and potential applications in polymerization processes or in designing antioxidant systems.
Propiedades
IUPAC Name |
4-(4-bromo-2-methylphenoxy)-N-tert-butylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO.C2H2O4/c1-12-11-13(16)7-8-14(12)18-10-6-5-9-17-15(2,3)4;3-1(4)2(5)6/h7-8,11,17H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIVVKDDYDDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000872.png)
![2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000878.png)
![3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine](/img/structure/B4000891.png)

![1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4000898.png)


![1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4000919.png)

![2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B4000932.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4000936.png)


